N,N-Dimethylselenobenzamide
Description
N,N-Dimethylselenobenzamide is a selenated benzamide derivative characterized by a selenium atom in the amide group (replacing oxygen in conventional benzamides) and two methyl substituents on the nitrogen atom. Notably, it exhibits polymorphism, with two known crystalline forms, one of which has a Z′ = 2 structure (indicating two independent molecules in the asymmetric unit).
Properties
CAS No. |
13120-03-1 |
|---|---|
Molecular Formula |
C9H11NSe |
Molecular Weight |
212.16 g/mol |
IUPAC Name |
N,N-dimethylbenzenecarboselenoamide |
InChI |
InChI=1S/C9H11NSe/c1-10(2)9(11)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
SSZIHNPJCQNODF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=[Se])C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethylselenobenzamide can be synthesized through several methods. One common approach involves the reaction of selenobenzoyl chloride with dimethylamine. The reaction typically occurs in an inert atmosphere to prevent oxidation of the selenium compound. The reaction can be represented as follows:
C6H5C(O)SeCl+(CH3)2NH→C6H5C(O)SeN(CH3)2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylselenobenzamide undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The methyl groups on the nitrogen can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenols.
Substitution: Various N-alkyl or N-aryl selenobenzamides.
Scientific Research Applications
N,N-Dimethylselenobenzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its potential anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which N,N-Dimethylselenobenzamide exerts its effects involves its interaction with various molecular targets and pathways. The selenium atom in the compound can participate in redox reactions, which can modulate the activity of enzymes and other proteins. This redox activity is believed to contribute to its antioxidant properties and potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following benzamide derivatives are structurally or functionally related to N,N-Dimethylselenobenzamide. Key differences in synthesis, properties, and applications are highlighted.
Structural Analogues
*Estimated based on selenium substitution.
Physicochemical Properties
- Selenium vs.
- Polymorphism: this compound’s Z′ = 2 polymorph contrasts with simpler benzamides (e.g., N,N-Dimethylbenzamide), suggesting complex crystal packing influenced by selenium .
- LogP Values : DEET’s higher lipophilicity (LogP ~2.0) compared to N,N-Dimethylbenzamide (LogP 0.6) correlates with its bioactivity as a topical repellent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
